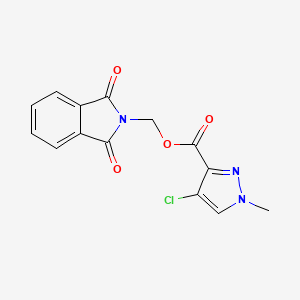
5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole: is a fluorinated pyrazole derivative known for its diverse biological activities. Pyrazoles and their derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole typically involves a multi-step process. One common method is the one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidative aromatization to form the corresponding pyrazole.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative aromatization yields the pyrazole derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pyrazole derivatives with potential biological activities .
Biology and Medicine: 5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole has shown promise in various biological applications, including as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable compound in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for other chemical compounds with specialized applications.
Wirkmechanismus
The mechanism of action of 5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the binding affinity of the compound to its targets, leading to its biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-(4-fluorophenyl)-1,3-diphenyl-1H-pyrazole
Comparison: Compared to similar compounds, 5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern and the presence of the fluorine atom. This fluorine substitution enhances its biological activity and binding affinity, making it a more potent compound in various applications .
Eigenschaften
Molekularformel |
C21H17FN2 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H17FN2/c22-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)23-24(21)19-9-5-2-6-10-19/h1-14,21H,15H2 |
InChI-Schlüssel |
PSBSLSYFKNSBCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-hydroxy-2-phenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10878842.png)

![1-(2-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878847.png)
![methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878856.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10878862.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10878870.png)
![N-(4-acetylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10878874.png)
![(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878877.png)
![N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B10878881.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide](/img/structure/B10878904.png)
![Ethyl 2-[({[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10878905.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B10878908.png)

![2-iodo-N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]benzamide](/img/structure/B10878911.png)
